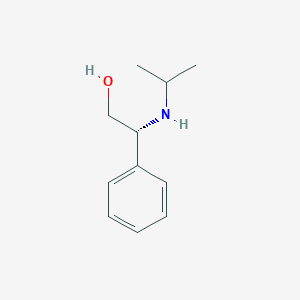

(R)-2-Isopropylamino-2-phenylethanol

概要

説明

®-2-Isopropylamino-2-phenylethanol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by the presence of an isopropylamino group and a phenylethanol moiety, making it a versatile intermediate in the synthesis of various pharmaceuticals and fine chemicals.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Isopropylamino-2-phenylethanol typically involves the reduction of the corresponding ketone, 2-acetylphenylethanol, using chiral reducing agents. One common method is the asymmetric reduction using chiral catalysts such as oxazaborolidine, which provides high enantioselectivity. The reaction is usually carried out in the presence of hydrogen gas under mild conditions.

Industrial Production Methods

In an industrial setting, the production of ®-2-Isopropylamino-2-phenylethanol can be achieved through catalytic hydrogenation processes. These processes often employ heterogeneous catalysts like palladium on carbon (Pd/C) to facilitate the reduction of the ketone precursor. The reaction conditions typically involve elevated temperatures and pressures to ensure high yield and efficiency.

化学反応の分析

Types of Reactions

®-2-Isopropylamino-2-phenylethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Further reduction of the compound can lead to the formation of secondary amines or alcohols, depending on the reagents used.

Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: 2-Acetylphenylethanol

Reduction: Secondary amines, alcohols

Substitution: Substituted phenylethanol derivatives

科学的研究の応用

®-2-Isopropylamino-2-phenylethanol has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various chiral compounds and as a resolving agent for racemic mixtures.

Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine: Serves as a precursor in the synthesis of pharmaceuticals, particularly in the development of beta-adrenergic agonists and antagonists.

Industry: Utilized in the production of fine chemicals and as a building block in the manufacture of agrochemicals and fragrances.

作用機序

The mechanism of action of ®-2-Isopropylamino-2-phenylethanol involves its interaction with specific molecular targets, such as adrenergic receptors. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction triggers a cascade of intracellular signaling pathways, leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

類似化合物との比較

Similar Compounds

(S)-2-Isopropylamino-2-phenylethanol: The enantiomer of the compound, which may exhibit different pharmacological properties.

2-Phenylethanol: A structurally similar compound lacking the isopropylamino group, used in the fragrance industry.

2-Amino-2-phenylethanol: Another related compound with an amino group instead of the isopropylamino group.

Uniqueness

®-2-Isopropylamino-2-phenylethanol is unique due to its chiral nature and the presence of both an isopropylamino group and a phenylethanol moiety. This combination imparts specific stereochemical and electronic properties, making it a valuable intermediate in asymmetric synthesis and a versatile compound in various scientific and industrial applications.

生物活性

(R)-2-Isopropylamino-2-phenylethanol, also known by its CAS number 112211-92-4, is a compound that has garnered attention in medicinal chemistry due to its significant biological activity, particularly as a potential drug candidate. This article explores its biological mechanisms, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by an isopropylamino group attached to a phenylethanol backbone. Its unique structure contributes to its interaction with various biological targets, notably the β₂-adrenoceptor.

| Compound | Structure Features | Unique Properties |

|---|---|---|

| This compound | Isopropylamino and phenylethanol groups | Potential β₂-adrenoceptor agonist |

| 1-Phenylethanol | Simple phenolic alcohol | Commonly used as a flavoring agent |

| 2-Amino-1-phenylethanol | Amino group at the first carbon | Potential β₂-adrenoceptor agonist |

| 1-(4-Hydroxyphenyl)ethanol | Hydroxy group on the phenyl ring | Antioxidant properties |

| 2-Phenylethylamine | Amino group on ethyl chain | Neurotransmitter activity |

Target Receptors

Research indicates that this compound primarily acts as an agonist for the β₂-adrenoceptor. This receptor is crucial in mediating bronchodilation and is a common target in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Agonistic Activity

The compound promotes receptor activation, leading to increased cyclic adenosine monophosphate (cAMP) levels, which is associated with smooth muscle relaxation in the airways. Studies have demonstrated that it enhances bronchodilation effects in animal models, suggesting its potential utility in clinical settings .

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound is essential for evaluating its therapeutic potential. Preliminary studies indicate:

- Absorption : The compound exhibits favorable absorption characteristics when administered via inhalation or orally.

- Distribution : It has a moderate volume of distribution, indicating effective tissue penetration.

- Metabolism : Metabolic pathways are yet to be fully elucidated; however, it is expected to undergo phase I metabolism primarily via cytochrome P450 enzymes.

- Excretion : Renal excretion appears to be the primary route for elimination.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Bronchodilation Study : In a study involving guinea pig tracheal smooth muscle, this compound was shown to significantly relax bronchial tissues in response to β₂-adrenoceptor stimulation. This effect was quantified using an organ bath setup where concentration-response curves were established .

- Comparative Analysis with Other Agonists : A comparative study assessed the efficacy of this compound against established β₂-adrenoceptor agonists like salmeterol. The results indicated that while both compounds activate the receptor, this compound may exhibit a different bias towards β-arrestin recruitment compared to traditional agonists .

- Toxicological Assessment : Toxicological evaluations have shown that at therapeutic doses, this compound has a favorable safety profile with minimal adverse effects noted in animal studies .

特性

IUPAC Name |

(2R)-2-phenyl-2-(propan-2-ylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-9(2)12-11(8-13)10-6-4-3-5-7-10/h3-7,9,11-13H,8H2,1-2H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSCVCVPECOHBL-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(CO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N[C@@H](CO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00506153 | |

| Record name | (2R)-2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112211-92-4 | |

| Record name | (2R)-2-Phenyl-2-[(propan-2-yl)amino]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。